molecular formula C15H14ClNS B13707787 1-Chloro-8-isobutylbenzo[4,5]thieno[2,3-c]pyridine

1-Chloro-8-isobutylbenzo[4,5]thieno[2,3-c]pyridine

Cat. No.: B13707787
M. Wt: 275.8 g/mol
InChI Key: PEMLYQOKYCXAPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-8-isobutylbenzo[4,5]thieno[2,3-c]pyridine is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a chlorine atom, an isobutyl group, and a fused benzo-thieno-pyridine ring system.

Preparation Methods

The synthesis of 1-Chloro-8-isobutylbenzo[4,5]thieno[2,3-c]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Chloro-8-isobutylbenzo[4,5]thieno[2,3-c]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-8-isobutylbenzo[4,5]thieno[2,3-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-8-isobutylbenzo[4,5]thieno[2,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

1-Chloro-8-isobutylbenzo[4,5]thieno[2,3-c]pyridine can be compared with other thienopyridine derivatives such as:

  • 1-Chloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine
  • 1-Chloro-8-ethylbenzo[4,5]thieno[2,3-c]pyridine
  • 1-Chloro-8-propylbenzo[4,5]thieno[2,3-c]pyridine

These compounds share a similar core structure but differ in the alkyl substituents

Properties

Molecular Formula

C15H14ClNS

Molecular Weight

275.8 g/mol

IUPAC Name

1-chloro-8-(2-methylpropyl)-[1]benzothiolo[2,3-c]pyridine

InChI

InChI=1S/C15H14ClNS/c1-9(2)8-10-4-3-5-11-12-6-7-17-15(16)14(12)18-13(10)11/h3-7,9H,8H2,1-2H3

InChI Key

PEMLYQOKYCXAPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C2C(=CC=C1)C3=C(S2)C(=NC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.